

(Rac)-BAY-985: A Technical Guide for Cancer Research Applications

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Compound of Interest

Compound Name: (Rac)-BAY-985

Cat. No.: B15092534

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(Rac)-BAY-985, also referred to as BAY-985, is a potent and selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and I κ B kinase ϵ (IKK ϵ).^{[1][2]} This technical guide provides an in-depth overview of **(Rac)-BAY-985**, its mechanism of action, and its applications in cancer research for researchers, scientists, and drug development professionals.

Mechanism of Action

(Rac)-BAY-985 exerts its anti-tumor effects by targeting the serine/threonine kinases TBK1 and IKK ϵ .^{[3][4]} These kinases are non-canonical members of the inhibitor of nuclear factor κ B (I κ B) kinase family and play crucial roles in cellular pathways, particularly in inflammation and innate immunity.^[3] A key downstream effector of TBK1/IKK ϵ is the interferon regulatory factor 3 (IRF3). By inhibiting TBK1 and IKK ϵ , **(Rac)-BAY-985** blocks the phosphorylation of IRF3, thereby modulating downstream signaling pathways that can contribute to cancer cell proliferation and survival.

Quantitative Data

The following tables summarize the key quantitative data for **(Rac)-BAY-985** from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition

Target Kinase	Condition	IC50 (nM)
TBK1	Low ATP	2
TBK1	High ATP	30
IKKε	-	2
FLT3	-	123
RSK4	-	276
DRAK1	-	311
ULK1	-	7930

Table 2: Cellular Activity

Assay	Cell Line	IC50 (nM)
IRF3 Phosphorylation	MDA-MB231 mIRF3	74
Anti-proliferative	SK-MEL-2 (NRAS and TP53 mutated)	900
Anti-proliferative	ACHN (CDKN2A mutated)	7260

Table 3: In Vivo Efficacy in SK-MEL-2 Xenograft Model

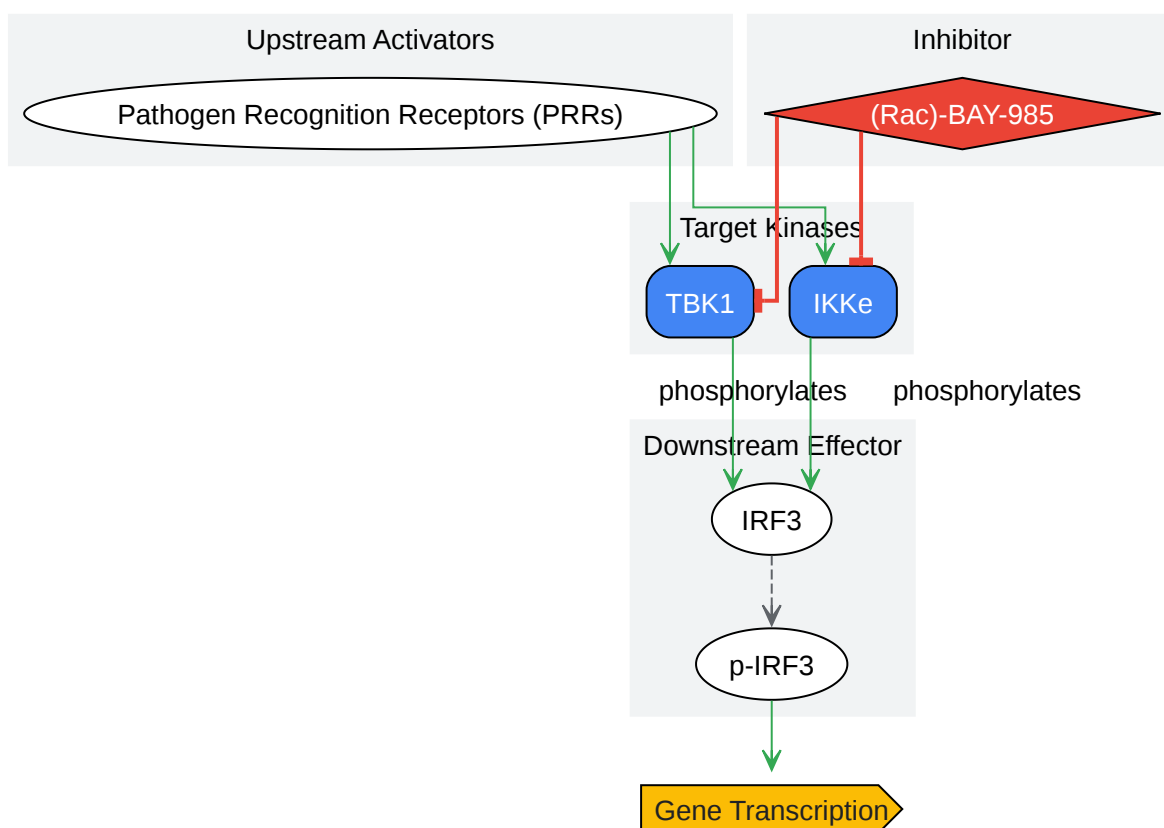
Animal Model	Dosage	Duration	Outcome
Female NMRI nude mice	200 mg/kg (p.o., b.i.d.)	111 days	Weak antitumor efficacy (T/Ctumor weight ratio of 0.6)

Table 4: Pharmacokinetic Parameters in Rats

Parameter	Value
Clearance (CLb)	4.0 L/h/kg
Volume of distribution at steady state (Vss)	2.9 L/kg
Terminal half-life (t1/2)	0.79 h

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by **(Rac)-BAY-985**.



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Figure 1: **(Rac)-BAY-985** inhibits the TBK1/IKK ϵ signaling pathway.

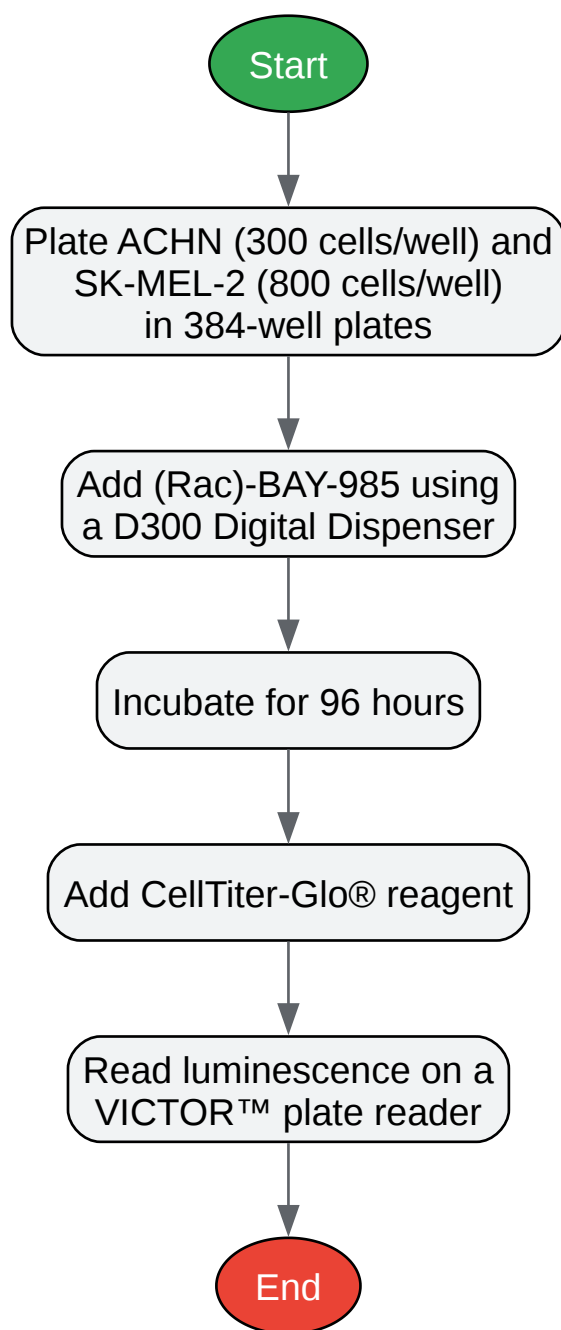
Experimental Protocols

Detailed methodologies for key experiments involving **(Rac)-BAY-985** are provided below.

1. Cell Proliferation Assay

This protocol is used to determine the anti-proliferative activity of **(Rac)-BAY-985** on cancer cell lines.

- Cell Plating:
 - Plate ACHN and SK-MEL-2 cells in white 384-well microtiter plates at densities of 300 and 800 cells/well, respectively, in 50 μ L of medium.
- Compound Addition:
 - The day after plating, add **(Rac)-BAY-985** to the cells using a D300 Digital Dispenser.
- Incubation:
 - Incubate the plates for 96 hours.
- Cell Viability Measurement:
 - Determine cell numbers using the CellTiter-Glo® Luminescent Cell Viability Assay.
 - Read the luminescence on a VICTOR™ plate reader.



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Figure 2: Workflow for the cell proliferation assay.

2. In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of **(Rac)-BAY-985** in a mouse model.

- Animal Model:

- Use female NMRI nude mice bearing SK-MEL-2 human melanoma xenografts.
- Treatment:
 - Administer **(Rac)-BAY-985** at a dose of 200 mg/kg via oral gavage, twice daily (b.i.d.).
- Duration:
 - Continue the treatment for 111 days.
- Efficacy Assessment:
 - Monitor tumor growth and calculate the T/C (treatment/control) tumor weight ratio to determine efficacy.
 - Monitor animal body weight as an indicator of toxicity.

3. In Vivo Formulation

The following are example protocols for preparing **(Rac)-BAY-985** for in vivo administration.

- Formulation 1 (PEG300/Tween-80/Saline):
 - Take 100 μ L of a 20.8 mg/mL DMSO stock solution.
 - Add to 400 μ L of PEG300 and mix until even.
 - Add 50 μ L of Tween-80 and mix until even.
 - Add 450 μ L of Saline to adjust the final volume to 1 mL.
- Formulation 2 (SBE- β -CD/Saline):
 - Take 100 μ L of a 20.8 mg/mL DMSO stock solution.
 - Add to 900 μ L of 20% SBE- β -CD in Saline and mix until even.
- Formulation 3 (Corn Oil):

- Take 100 µL of a 20.8 mg/mL DMSO stock solution.
- Add to 900 µL of Corn oil and mix until even. Note: This formulation should be used with caution for dosing periods exceeding half a month.

Conclusion

(Rac)-BAY-985 is a valuable research tool for investigating the role of the TBK1/IKKε signaling pathway in cancer. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting this pathway. While it has shown anti-proliferative effects in certain cancer cell lines, its in vivo efficacy in the SK-MEL-2 xenograft model was modest, suggesting that further investigation is needed to identify patient populations that may benefit most from this therapeutic strategy.

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